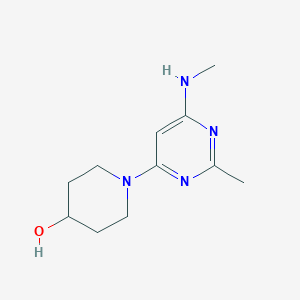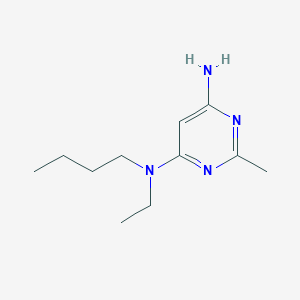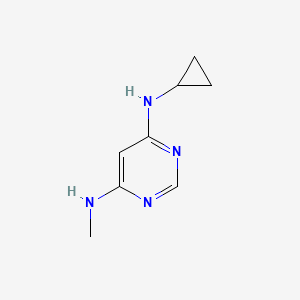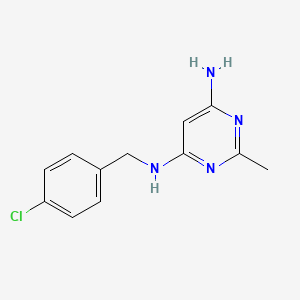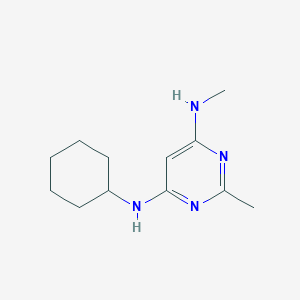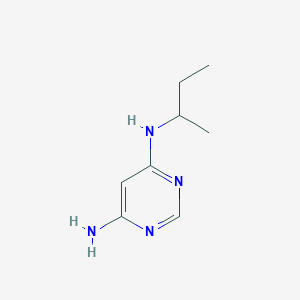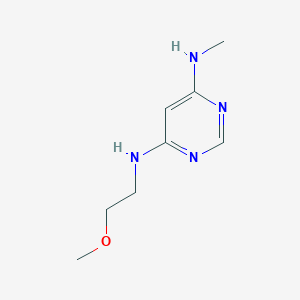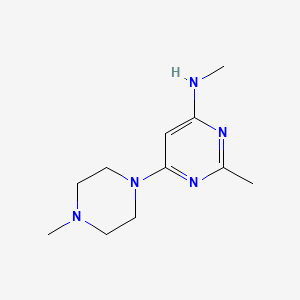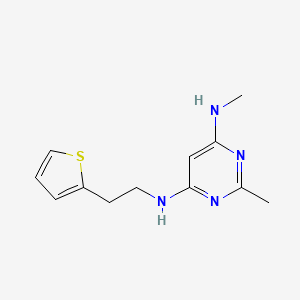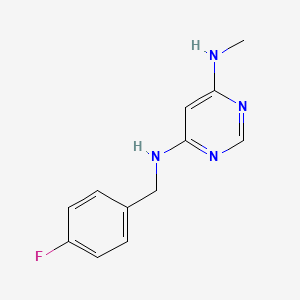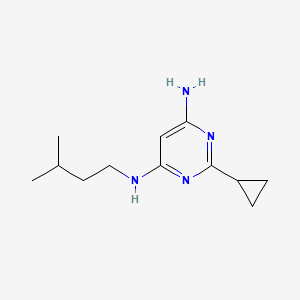
2-cyclopropyl-N4-isopentylpyrimidine-4,6-diamine
Übersicht
Beschreibung
2-cyclopropyl-N4-isopentylpyrimidine-4,6-diamine (2CPIPD) is an organic compound that has been studied extensively due to its potential uses in various fields including medicine, biochemistry, and chemical synthesis. 2CPIPD is a heterocyclic compound, meaning that it contains atoms of at least two different elements, and is composed of a six-membered ring containing two nitrogen atoms and two carbon atoms, with a cyclopropyl substituent attached to one of the nitrogen atoms. 2CPIPD is an important molecule due to its unique properties, which have been studied extensively and have led to its application in various areas.
Wissenschaftliche Forschungsanwendungen
Biological Activities of Pyrimidine Derivatives
Pyrimidine derivatives exhibit a wide range of biological activities due to their structural similarity to nucleic acid components like uracil, thymine, and cytosine, as well as vitamin B1. These compounds have been explored for their anti-microbial, anti-cancer, anti-inflammatory, anti-tubercular, anti-convulsant, antihypertensive, anthelmintic, anti-depressant, analgesic, and anti-hyperglycemic activities (Natarajan et al., 2022). The position of substituents on the pyrimidine nucleus significantly influences these biological activities, highlighting the importance of chemical modifications for targeted therapeutic effects.
Tautomerism and Molecular Interactions
The study of tautomerism and the effect of molecular interactions on tautomeric equilibria in pyrimidine bases reveals their significant biochemical relevance. For instance, the interaction energy between molecules of 2-oxo-5-chloro-pyrimidine was specifically compared with those for 2-hydroxy-5-chloropyrimidine, showing the influence of such interactions on the stability of tautomeric forms. This understanding is crucial for elucidating the biochemical roles of pyrimidine derivatives in biological systems and their potential impact on spontaneous mutation, which may have implications for genetic stability and drug design (Person et al., 1989).
Synthesis and Medicinal Applications
Research developments in the synthesis, anti-inflammatory activities, and structure–activity relationships (SARs) of pyrimidine derivatives underscore their medicinal importance. These compounds' anti-inflammatory effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB (Rashid et al., 2021). Detailed SAR analysis offers clues for synthesizing novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity.
Hybrid Catalysts in Synthesis
The importance of hybrid catalysts in synthesizing pyranopyrimidine derivatives, which are precursors for medicinal and pharmaceutical industries, demonstrates the versatility of pyrimidine scaffolds in drug discovery and development. This review highlights the application of various catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for creating pyrimidine-based compounds with potential as lead molecules in pharmaceutical research (Parmar et al., 2023).
Eigenschaften
IUPAC Name |
2-cyclopropyl-4-N-(3-methylbutyl)pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-8(2)5-6-14-11-7-10(13)15-12(16-11)9-3-4-9/h7-9H,3-6H2,1-2H3,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPNDQFHPDCJEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC(=NC(=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N4-isopentylpyrimidine-4,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



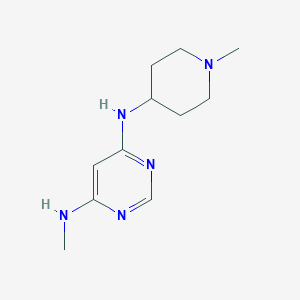

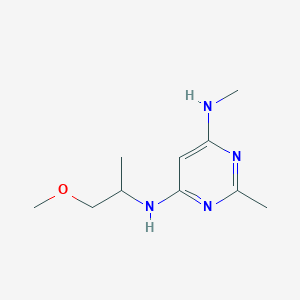
![1-[(Cyclopropylamino)methyl]cyclobutan-1-ol](/img/structure/B1470672.png)
